molecular formula C9H13NO4S B1628931 2-(Benzylamino)ethyl hydrogen sulfate CAS No. 2133-07-5

2-(Benzylamino)ethyl hydrogen sulfate

Cat. No. B1628931
Key on ui cas rn: 2133-07-5
M. Wt: 231.27 g/mol
InChI Key: COMXZAIDKIXIKT-UHFFFAOYSA-N
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Patent
US07166598B2

Procedure details

To a solution of N-benzylethanolamine (302 g) in a mixture of water (8.92 ml) and toluene (1510 ml) and diglyme (151 ml) was added dropwise sulfuric acid (128 ml) over 30 minutes, and the mixture was stirred under reflux for 6 hours. After cooled to room temperature, to the mixture was added methanol (300 ml), and then the mixture was stirred for 1 hour. The precipitate was filtered and washed with methanol (300 ml×4), and dried to give 2-(N-benzylamino)ethyl hydrogen sulfate (352.6 g) as a white powder.
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
151 mL
Type
reactant
Reaction Step One
Name
Quantity
8.92 mL
Type
solvent
Reaction Step One
Quantity
1510 mL
Type
solvent
Reaction Step One
Quantity
128 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.COCCOCCOC.[S:21](=O)(=[O:24])([OH:23])[OH:22].CO>O.C1(C)C=CC=CC=1>[S:21]([OH:24])([O:11][CH2:10][CH2:9][NH:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
302 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
151 mL
Type
reactant
Smiles
COCCOCCOC
Name
Quantity
8.92 mL
Type
solvent
Smiles
O
Name
Quantity
1510 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
128 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with methanol (300 ml×4)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(OCCNCC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 352.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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